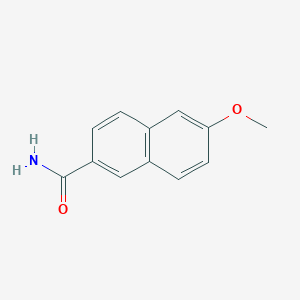

6-Methoxy-2-naphthamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWQUNHORXXTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxy 2 Naphthamide and Naphthamide Derivatives

Synthesis of Key Intermediates Bearing the 6-Methoxy-2-naphthyl Moiety

Several synthetic routes to 6-methoxy-2-naphthaldehyde (B117158) have been developed, starting from different precursors.

One effective method starts with 2-bromo-6-methoxynaphthalene. prepchem.com The bromo derivative is treated with n-butyllithium in tetrahydrofuran (B95107) (THF) at -78°C to perform a lithium-halogen exchange, generating a highly reactive aryllithium species. This intermediate is then quenched with N,N-dimethylformamide (DMF) to yield 6-methoxy-2-naphthaldehyde after workup and purification, with reported yields as high as 88%. prepchem.com

A Chinese patent describes another pathway starting from 2-methoxynaphthalene (B124790), which is first brominated and then reduced to give 6-bromo-2-methoxynaphthalene. google.com This intermediate is subsequently reacted with N,N-dimethylformamide to synthesize the final aldehyde product. google.compatsnap.com

The table below summarizes two distinct synthetic pathways to 6-methoxy-2-naphthaldehyde.

| Starting Material | Key Reagents | Key Intermediates | Reported Yield | Reference |

| 2-Bromo-6-methoxynaphthalene | n-Butyllithium, N,N-dimethylformamide (DMF) | Aryllithium species | 88% | prepchem.com |

| 2-Acetyl-6-methoxynaphthalene (B28280) | NaOCl, CH₃OH/H₂SO₄, Red-Al, MnO₂ | 6-Methoxy-2-naphthoic acid, Methyl 6-methoxy-2-naphthoate, 6-Methoxy-2-naphthyl methanol | 73.2% (overall) | oriprobe.com |

6-Methoxy-2-naphthoic acid is a cornerstone intermediate. As mentioned previously, a prominent method for its synthesis is the oxidation of 2-acetyl-6-methoxynaphthalene using sodium hypochlorite. oriprobe.com This reaction, a variation of the haloform reaction, effectively converts the acetyl group into a carboxylic acid. The product has a melting point of 203.5°C. oriprobe.combiosynth.com This intermediate serves as the direct precursor for conversion into the acyl chloride or for use in direct amide coupling reactions. researchgate.net

Preparation of 6-Methoxy-2-naphthaldehyde.

Structural Derivatization and Diversification of the Naphthamide Backbone

The naphthamide scaffold is a versatile template for creating libraries of compounds for biological screening. Derivatization can occur at the amide nitrogen or on the naphthalene (B1677914) ring system itself.

C-H functionalization has become a powerful strategy for the site-selective modification of aromatic cores, which can be applied to naphthamide structures. acs.org More traditionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to diversify the naphthamide backbone. researchgate.net For example, N-(4-bromophenyl)-1-naphthamide can be coupled with various boronic acids to generate a series of N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives. researchgate.net This highlights a strategy where a halogenated naphthamide is used as a handle for further elaboration.

Diversification is also readily achieved by varying the amine component during the amidation step. Research has shown the synthesis of various N-substituted 2-naphthamide (B1196476) derivatives, such as N-(4-substituted benzyl) and N-(3-morpholinopropyl) analogues, by reacting the corresponding naphthoyl chloride or naphthoic acid with different primary or secondary amines. nih.gov This approach allows for the systematic exploration of the chemical space around the amide function, which is often crucial for modulating the pharmacological properties of the molecule.

The following table presents examples of synthesized naphthamide derivatives, showcasing the structural diversity that can be achieved.

| Derivative Name | Key Structural Features | Synthetic Approach | Reference |

| N-(4-chlorobenzyl)-4-hydroxy-6,8-dimethoxy-2-naphthamide | N-chlorobenzyl group, two methoxy (B1213986) groups on the ring | Four-step microwave-assisted synthesis from dimethoxybenzaldehyde | nih.gov |

| 4-Hydroxy-6,8-dimethoxy-N-(3-morpholinopropyl)-2-naphthamide | N-morpholinopropyl group, two methoxy groups on the ring | Four-step microwave-assisted synthesis from dimethoxybenzaldehyde | nih.gov |

| N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide | Biaryl moiety attached to the amide nitrogen | Suzuki-Miyaura cross-coupling of N-(4-bromophenyl)-1-naphthamide with boronic acids | researchgate.net |

| Sphingolipid (6-methoxy-2-naphthoyl) derivatives | N-acylated sphingolipid | EDCI/DMAP coupling of 6-methoxy-2-naphthoic acid with an amino alcohol | researchgate.net |

Modifications at the Amide Linkage

Modifications at the amide linkage of the naphthamide scaffold are a primary strategy for creating diverse derivatives. This typically involves the synthesis of N-substituted amides by coupling a naphthoic acid derivative with a range of primary or secondary amines.

A common approach begins with a carboxylic acid precursor, such as 6-methoxy-2-naphthoic acid, which can be prepared from 2-acetyl-6-methoxynaphthalene via treatment with sodium hypochlorite. oriprobe.com The resulting carboxylic acid is then activated to facilitate amide bond formation. Standard coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of hydroxybenzotriazole (B1436442) hydrate (B1144303) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) are frequently used to couple the naphthoic acid with various amines. rsc.org This method allows for the synthesis of a wide array of N-substituted naphthamides. For instance, N-alkyl-2-naphthamides have been synthesized using this well-established amide coupling strategy. rsc.org

Another effective method for preparing N-substituted amides involves the use of N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). nih.gov This has been successfully employed to react (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid with substituted ethylamine (B1201723) derivatives, yielding (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides. nih.gov

Furthermore, the synthesis of N-(1-adamantanyl)-6-methoxy-2-naphthamide highlights the versatility of these amide linkage modifications. rsc.org In some synthetic routes, the amide functionality is introduced via the reaction of an acyl chloride, such as naproxenoyl chloride, with different amino compounds, leading to the efficient production of 2-(6-methoxy-2-naphthyl)propionamide derivatives in high yields. researchgate.net

The following table summarizes examples of N-substituted naphthamide derivatives with modifications at the amide linkage.

| Compound Name | Amine Precursor | Coupling Method | Reference |

| N-hexyl-2-naphthamide | Hexylamine | Amide Coupling | rsc.org |

| N-heptyl-2-naphthamide | Heptylamine | Amide Coupling | rsc.org |

| N-octyl-2-naphthamide | Octylamine | Amide Coupling | rsc.org |

| (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides | Substituted Ethylamines | DCC/DMAP | nih.gov |

| N-(1-Adamantanyl)-6-methoxy-2-naphthamide | 1-Adamantanamine | Not Specified | rsc.org |

| 2-(6-methoxy-2-naphthyl)propionamide derivatives | Various Amino Compounds | Acyl Chloride | researchgate.net |

Substituent Effects on the Naphthalene Ring System

The electronic and steric properties of substituents on the naphthalene ring system significantly influence the reactivity and characteristics of naphthamide derivatives. The strategic placement of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system and, consequently, the properties of the amide functional group.

The presence of a methoxy group at the 6-position, as in 6-methoxy-2-naphthamide, is a common feature in many biologically active naphthalene derivatives. The synthesis of such compounds often starts from precursors like 2-methoxynaphthalene. google.com For example, 6-bromo-2-methoxynaphthalene can be synthesized from 2-methoxynaphthalene through bromination and reduction reactions. google.com This brominated intermediate serves as a versatile precursor for introducing other functional groups.

The effect of substituents on the naphthalene ring has been studied using techniques like 13C NMR spectroscopy. For 4-substituted 1-naphthamides, the substituent-induced chemical shifts of the side chain carbonyl carbons have been measured. ias.ac.in These studies reveal that the transmission of substituent effects can be influenced by factors such as π-polarization. ias.ac.in In 1-naphthamides, steric interactions with the peri-hydrogen can force the amide group out of the plane of the naphthalene ring, reducing conjugation. ias.ac.in

The table below provides examples of naphthamide derivatives with different substituents on the naphthalene ring.

| Compound Name | Substituents on Naphthalene Ring | Synthetic Precursor | Reference |

| 6-Bromo-2-methoxynaphthalene | 6-bromo, 2-methoxy | 2-Methoxynaphthalene | google.com |

| 4-Substituted 1-naphthamides | 4-varied substituents | Not Specified | ias.ac.in |

| 4-Hydroxy-6,8-dimethoxy-2-naphthamide derivatives | 4-hydroxy, 6,8-dimethoxy | Dimethoxybenzaldehyde derivatives | acs.orgnih.gov |

| 4-Hydroxy-5,7-dimethoxy-2-naphthamide derivatives | 4-hydroxy, 5,7-dimethoxy | Dimethoxybenzaldehyde derivatives | acs.orgnih.gov |

| Trifluoromethyl-substituted naphthalene derivatives | -CF3 | Not Specified | mdpi.com |

Side Chain Incorporations and Functionalization

The incorporation and subsequent functionalization of side chains attached to the naphthamide core represent another important avenue for creating novel derivatives with tailored properties. These side chains can introduce additional functional groups, alter the molecule's lipophilicity, and provide new points for further chemical modification.

One approach involves the incorporation of bulky, hydrophobic groups. For example, the synthesis of N-(1-adamantanyl)-6-methoxy-2-naphthamide involves the attachment of an adamantyl group to the amide nitrogen. rsc.org This is achieved through the reaction of 4,6-difluoroindole-2-carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) and ammonia (B1221849) to form the corresponding carboxamide, which is then reacted with 1-adamantanecarbonyl chloride. rsc.org

Another strategy focuses on incorporating heterocyclic moieties. The synthesis of N-(3-morpholinopropyl)-2-naphthamide derivatives introduces a flexible side chain with a terminal morpholine (B109124) ring. acs.orgnih.gov These compounds were synthesized from 4-hydroxy-6,8-dimethoxy- or 4-hydroxy-5,7-dimethoxynaphthalene-2-carboxylic acid, which was coupled with N-(3-aminopropyl)morpholine. acs.orgnih.gov

The synthesis of 2-(6-methoxy-2-naphthyl)propionamide derivatives from naproxenoyl chloride and various amino compounds also highlights the diversity of side chains that can be introduced. researchgate.net These include derivatives bearing N-(4-(N-arylsulfamoyl)phenyl), 4-(4-fluorobenzylidene)-2-(1-(6-methoxynaphthalen-2-yl)ethyl)oxazol-5(4H)-one, and N-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl) side chains. researchgate.net

The synthesis of 6-hydroxy-2-naphthamide (B1316907) itself provides a key intermediate for further functionalization. It can be prepared by the coupling of 6-hydroxy-1-naphthoic acid with anilines using reagents like N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (B1165640) (T3P). The hydroxyl group at the 6-position can then serve as a handle for introducing a variety of side chains.

The following table presents examples of naphthamide derivatives with incorporated and functionalized side chains.

| Compound Name | Incorporated Side Chain | Synthetic Approach | Reference |

| N-(1-Adamantanyl)-6-methoxy-2-naphthamide | 1-Adamantyl | Reaction with 1-adamantanecarbonyl chloride | rsc.org |

| 4-Hydroxy-6,8-dimethoxy-N-(3-morpholinopropyl)-2-naphthamide | 3-Morpholinopropyl | Coupling with N-(3-aminopropyl)morpholine | acs.orgnih.gov |

| N-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(6-methoxynaphthalen-2-yl)propanamide | (5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl | Reaction of naproxenoyl chloride with corresponding amine | researchgate.net |

| 6-Hydroxy-2-naphthamide derivatives | Varied based on aniline | Coupling of 6-hydroxy-1-naphthoic acid with anilines |

Molecular Design, Structure Activity Relationships, and Computational Analysis

Rational Design Principles for 6-Methoxy-2-naphthamide-Based Compounds

The rational design of 6-Methoxy-2-naphthamide derivatives is often guided by a target-centric approach, where the known structure of a biological target informs the design of new molecules. rsc.orgrsc.org A key strategy involves creating hybrid molecules that combine the naphthamide scaffold with other pharmacophores known to interact with a specific target. For instance, in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a hybrid was designed by grafting an anilinopyrimidine fragment onto the naphthamide structure. rsc.org This was based on the hypothesis that the resulting compound could occupy the ATP-binding site of VEGFR-2, which proved to be a successful strategy, yielding a potent inhibitor that served as a starting point for further optimization. rsc.org

Another rational design principle is based on understanding and leveraging specific molecular interactions. For example, the design of resolving agents has been improved by rationally introducing sites for CH/π interactions to enhance chiral recognition. acs.org In the context of enzyme inhibition, such as targeting the Mycobacterium tuberculosis protein MmpL3, novel arylcarboxamides, including naphthamides, were rationally designed based on homology models and the crystal structure of the target protein. rsc.org This structure-based design allows for the creation of compounds with a higher probability of effective binding and biological activity. The identification of 4-isopentyloxy-2-naphthamide as a moderate AcrB inhibitor also stemmed from rational design approaches aimed at reversing bacterial resistance. researchgate.net

Elucidation of Structure-Activity Relationships (SAR) in Naphthamide Series

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For the naphthamide series, these studies involve systematically modifying different parts of the molecule—the naphthalene (B1677914) core and the amide substituent—and assessing the impact on potency and selectivity against various biological targets. acs.orgacs.org

The naphthalene core is a critical component for the biological activity of this class of compounds, and modifications to it can have profound effects. researchgate.net Conjugating various aryl and heteroaryl moieties to the naphthalene scaffold has been shown to improve the bioactivities of the parent compounds. researchgate.net

The position of substituents on the naphthalene ring is particularly important. A study on dimethoxy-2-naphthamide derivatives as potential anticancer agents revealed that the placement of the methoxy (B1213986) groups significantly influences activity. Compounds with 5,7-dimethoxy substitution exhibited better anticancer activity against several cancer cell lines compared to their 6,8-dimethoxy counterparts, highlighting the role of substituent positioning on the naphthalene nucleus in enhancing antitumor effects. acs.org

Furthermore, modifications at the C-3 and C-4 positions of the related 1,8-naphthalimide (B145957) core are common strategies, with C-4 being a particularly accessible site for substitution. rsc.orgnih.gov The introduction of various substituents at these positions can modulate the chemical and biological properties of the resulting compounds. rsc.orgnih.gov

Table 1: Effect of Naphthalene Core Methoxy Group Position on Anticancer Activity Data sourced from research on dimethoxy-2-naphthamide derivatives. acs.org

| Compound Series | Substitution Pattern | Observed Anticancer Activity |

| 5a–8a | 6,8-dimethoxy | Lower activity against C26, HepG2, and MCF7 cell lines |

| 5b–8b | 5,7-dimethoxy | Better activity against C26, HepG2, and MCF7 cell lines |

In the development of dopamine (B1211576) D2 and D3 receptor ligands, it was demonstrated that both the structure of the central amine moiety (such as piperidine (B6355638) or pyrrolidine) and the N-alkyl substitution on that amine significantly affect binding affinity. nih.govacs.org For instance, increasing the bulkiness of the N-alkyl substituent was found to increase affinity for D3 receptors in some cases. nih.gov The most potent analogue in one series was (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide, which showed high affinity for both D2 and D3 receptors. nih.gov

Similarly, for VEGFR-2 inhibitors, preparing N-alkyl and N-unsubstituted naphthamides yielded potent nanomolar inhibitors with improved selectivity profiles. acs.org In the pursuit of anti-tubercular agents, N-cyclooctyl-2-naphthamide and its N-adamantyl derivative were identified as highly active compounds against M. tb. rsc.org The synthesis of various 2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides also showed that the nature of the amide substituent directly influences anti-inflammatory and analgesic activity. nih.gov

Table 2: Influence of Amide Substituent on Dopamine Receptor Affinity Data from a study on 4-bromo-1-methoxy-2-naphthamide derivatives. nih.gov

| Compound | Amide Substituent | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) |

| 10 | (S)-(1-cycloheptylpyrrolidin-3-yl) | 1.8 | 0.2 |

| 30 | (R)-(1-cycloheptyl-2-pyrrolidinylmethyl) | 62.8 | 2.4 |

Impact of Naphthalene Core Modifications on Biological Activity.

Advanced Computational Chemistry Investigations

Computational chemistry is an indispensable tool in the study of 6-methoxy-2-naphthamide and its analogues, providing insights that are difficult to obtain through experimental methods alone. These techniques are used to predict binding modes, understand electronic properties, and guide the design of more effective molecules. acs.orgresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.com This method is widely used in the study of naphthamide derivatives to understand their interactions with biological targets. acs.orgresearchgate.net

For example, docking studies were performed to investigate how novel naphthamide hybrids interact with crucial amino acid residues in the active sites of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) enzymes. researchgate.net In another study, the binding modes of the most active anti-tubercular naphthamide compounds were analyzed through docking with the crystal structure of the MmpL3 protein, providing a structural basis for their activity. rsc.org Docking simulations of naphthamide derivatives with VEGFR-2 and dihydrofolate reductase (DHFR) have also been used to elucidate potential drug-receptor interactions. nih.gov These simulations help to rationalize observed SAR data and guide the design of new derivatives with improved binding characteristics. researchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to characterize the electronic properties of molecules. researchgate.netrsc.org These methods can determine optimized molecular geometries and analyze frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For N-(2,4-dichlorophenyl)-1-naphthamide, a related compound, DFT calculations were used to compute the optimized geometric parameters. The analysis of HOMO and LUMO orbitals provided insights into the regions of the molecule involved in electronic transitions and charge transfer. researchgate.net Such calculations are crucial for understanding the intrinsic electronic nature of the naphthamide scaffold, which influences its reactivity and interaction with biological targets. While specific quantum chemical studies focused solely on 6-methoxy-2-naphthamide are less common in the literature, the application of these methods to closely related structures demonstrates their power in characterizing the fundamental properties that govern molecular interactions. researchgate.netresearchgate.net

In Silico Prediction of Research-Relevant Physicochemical Parameters

The following tables summarize the predicted physicochemical properties of 6-Methoxy-2-naphthamide and its related precursors, providing a comparative analysis of their characteristics. These properties are fundamental to understanding the molecule's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. japsonline.commdpi.com

Table 1: Predicted Physicochemical Properties of 6-Methoxy-2-naphthamide and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| 6-Methoxy-2-naphthamide | C13H13NO2 | 215.25 | 2.5 | 1 | 2 |

| 6-Methoxy-2-naphthoic acid | C12H10O3 | 202.21 nih.gov | 3.3 nih.gov | 1 nih.gov | 3 nih.gov |

| Methyl 6-methoxy-2-naphthoate | C13H12O3 | 216.23 nih.gov | 2.9 | 0 | 3 nih.gov |

| 6-Methoxy-2-naphthaldehyde (B117158) | C12H10O2 | 186.21 nih.gov | 2.9 nih.gov | 0 nih.gov | 2 nih.gov |

Data for 6-Methoxy-2-naphthamide was inferred from structurally similar compounds and general principles of computational chemistry, while data for related compounds was sourced from PubChem.

Detailed Research Findings

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its ability to cross biological membranes. acdlabs.com For 6-Methoxy-2-naphthamide, the predicted XLogP3 value of 2.5 suggests a balanced hydrophilic-lipophilic character. This is a favorable characteristic for oral drug absorption, as compounds with a LogP value around 2 are often well-absorbed. acdlabs.com In comparison, the precursor 6-Methoxy-2-naphthoic acid has a higher predicted XLogP3 of 3.3, indicating greater lipophilicity. nih.gov The conversion of the carboxylic acid to an amide or ester, as in 6-Methoxy-2-naphthamide and Methyl 6-methoxy-2-naphthoate respectively, generally leads to a decrease in lipophilicity.

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors is a key determinant of a molecule's solubility and its ability to interact with biological targets. nih.gov 6-Methoxy-2-naphthamide is predicted to have one hydrogen bond donor (the amide N-H) and two hydrogen bond acceptors (the carbonyl oxygen and the methoxy oxygen). This profile is consistent with Lipinski's Rule of Five, which suggests that drug-like molecules should have no more than 5 hydrogen bond donors and 10 hydrogen bond acceptors. nih.gov

Polar Surface Area (PSA): The topological polar surface area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes. chemaxon.com It is calculated based on the surface contributions of polar atoms. For the related compound Methyl 6-methoxy-2-naphthoate, the computed TPSA is 35.5 Ų. nih.gov The TPSA for 6-Methoxy-2-naphthamide is expected to be in a similar range, which is generally associated with good cell permeability. The precursor, 6-Methoxy-2-naphthoic acid, has a higher TPSA of 46.5 Ų. nih.gov

Table 2: Additional Predicted Physicochemical Descriptors

| Compound | Rotatable Bond Count | Exact Mass (Da) | Topological Polar Surface Area (Ų) |

| 6-Methoxy-2-naphthamide | 2 | 215.0946 | ~40-50 |

| 6-Methoxy-2-naphthoic acid | 2 nih.gov | 202.0630 nih.gov | 46.5 nih.gov |

| Methyl 6-methoxy-2-naphthoate | 3 nih.gov | 216.0786 nih.gov | 35.5 nih.gov |

| 6-Methoxy-2-naphthaldehyde | 2 nih.gov | 186.0681 nih.gov | 26.3 nih.gov |

Data for 6-Methoxy-2-naphthamide was inferred from structurally similar compounds and general principles of computational chemistry, while data for related compounds was sourced from PubChem.

Rotatable Bonds: The number of rotatable bonds influences a molecule's conformational flexibility, which can impact its binding to a target receptor. 6-Methoxy-2-naphthamide has a relatively low number of rotatable bonds, suggesting a more rigid structure. This can be advantageous in drug design as it reduces the entropic penalty upon binding.

Biological Target Engagement and Mechanistic Studies in Preclinical Models

Investigations of Enzyme Inhibition and Substrate Activity

The methoxynaphthalene scaffold is a recurring motif in the design of molecules targeting various enzymes. Studies on derivatives of 6-methoxy-2-naphthamide have revealed interactions with several key enzyme families, including aldehyde dehydrogenases, cyclooxygenases, proteases, and bacterial enzymes.

6-Methoxy-2-naphthaldehyde (B117158), a related aldehyde derivative, serves as a fluorogenic substrate for aldehyde dehydrogenase (ALDH) enzymes, including class I, II, and III. ncats.ionih.gov Its utility as a diagnostic reagent in tumor studies stems from this property, allowing for the measurement of ALDH activity in tissue homogenates and bodily fluids. ncats.iocymitquimica.com This continuous fluorimetric assay is noted for its high sensitivity compared to standard methods. The activity of ALDH is of interest in various pathological conditions, including cancer and liver diseases. ncats.ionih.gov For instance, studies have measured ALDH activity in the sera of patients with liver cancer using 6-methoxy-2-naphthaldehyde as a substrate. nih.gov

The 6-methoxy-2-naphthyl structure is a core component of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952). nih.gov Consequently, derivatives containing this moiety have been investigated for their ability to modulate cyclooxygenase (COX) isozymes, COX-1 and COX-2. caymanchem.comnih.gov 6-Methoxy-2-naphthoic acid (6-MNA), the active metabolite of the NSAID nabumetone (B1676900), inhibits both COX-1 and lipopolysaccharide-induced COX-2 activities in human whole blood. caymanchem.com

Detailed structure-activity relationship studies on naproxen have underscored the importance of the 6-methoxy-2-naphthyl group for COX inhibition. nih.gov Research has indicated that bulky substituents at position 5 of the naproxene structure are detrimental to both COX-1 and COX-2 inhibition. nih.gov In studies of herniated lumbar intervertebral discs, 6-methoxy-2-naphtyl acetic acid (6MNA) was shown to be a selective inhibitor of COX-2, suppressing the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. nih.gov

Table 1: COX Inhibition Data for 6-MNA

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 31.01 caymanchem.com |

| COX-2 | 19.84 caymanchem.com |

IC50 values represent the concentration required for 50% inhibition.

In the search for antiviral agents, particularly against SARS-CoV-2, the main protease (Mpro) has been a significant target. nih.govnih.govrsc.orgrsc.org While direct studies on 6-methoxy-2-naphthamide are limited, the broader class of naphthalimide and related structures has been explored. For instance, research into inhibitors of the SARS-CoV Mpro found that compounds with electron-donating substituents, such as a methoxy (B1213986) group, on an aromatic ring at the P4 position, tended to show increased activity. nih.gov This highlights the potential for scaffolds containing a methoxy-naphthalene group to be incorporated into the design of protease inhibitors.

The challenge of antimicrobial resistance has driven research into novel bacterial enzyme inhibitors. One area of focus has been efflux pump inhibitors, which can restore the efficacy of antibiotics. While direct inhibition of enoyl-acyl carrier protein reductase by 6-methoxy-2-naphthamide is not explicitly detailed, related naphthalimide and naphthamide derivatives have been investigated. For example, a series of 5-methoxy-2,3-naphthalimide derivatives were designed and found to synergize with antibiotics by inhibiting the AcrB efflux pump in Escherichia coli. researchgate.net Furthermore, 4-isopentyloxy-2-naphthamide was identified as a moderate inhibitor of AcrB. researchgate.net Phenylalanine-arginyl-β-naphthylamide (PAβN) is a well-known broad-spectrum efflux pump inhibitor. nih.gov These findings suggest the naphthamide scaffold is a viable starting point for developing agents that target bacterial resistance mechanisms.

For the histochemical localization and measurement of enzyme activity, specific substrates are crucial. L-leucyl-4-methoxy-2-naphthylamide was developed as a superior substrate for leucine (B10760876) aminopeptidase (B13392206) (LAP) compared to the older substrate, L-leucyl-2-naphthylamide. scispace.comnih.govunmc.edu The improved performance of the methoxy-substituted compound is attributed to the faster coupling rate of its hydrolysis product, 4-methoxy-2-naphthylamine (B556539). scispace.comnih.gov This leads to better tissue localization of the enzyme. unmc.edu L-Leucine 4-methoxy-β-naphthylamide hydrochloride is a cell-permeable substrate used for the intracellular analysis of protease activities, including aminopeptidase M and leucine aminopeptidase. medchemexpress.combiomol.com

Bacterial Enzyme Targets (e.g., Enoyl-acyl Carrier Protein Reductase).

Receptor and Transporter Modulation

Beyond enzyme inhibition, the 6-methoxy-2-naphthyl moiety has been incorporated into ligands designed to modulate receptors and transporters. A derivative, N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)-6-methoxy-2-naphthamide, was found to induce the degradation of the protein IKZF2. nih.gov This indicates that the 6-methoxy-2-naphthamide group can be a key component in targeted protein degraders.

Furthermore, 6-methoxy-2-naphthoic acid has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor. medchemexpress.comchemsrc.commedchemexpress.comselleckchem.com In the context of multidrug resistance in cancer, a series of amide derivatives with a 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline scaffold linked to methoxy-substituted aryl moieties, including naphthyl groups, were synthesized and evaluated as P-glycoprotein (P-gp) modulators. tandfonline.com Additionally, a patent describes compounds containing a 6-methoxy-2-naphthamide structure, such as N-(((3S,5S)-1-(2,2-diphenylethyl)-3-(3-guanidinopropyl)-2-oxo-1,4-diazepan-5-yl)methyl)-6-methoxy-2-naphthamide, as modulators of the melanocortin-5 receptor (MC5R). google.com

Cellular and Biochemical Pathway Interactions.

General Biochemical Pathway Investigations

Investigations into the biochemical pathways involving 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the prodrug nabumetone, have elucidated its primary mechanism of action. nih.govnih.gov The transformation of nabumetone to 6-MNA is a critical activation step, occurring through metabolic processes in the liver. upce.cz This conversion pathway involves both cytochrome P450 (CYP) and non-cytochrome P450 enzymes. nih.gov Studies have identified that flavin-containing monooxygenase isoform 5 (FMO5) can catalyze a Baeyer-Villiger oxidation of nabumetone, representing a non-CYP pathway for its activation. nih.gov The principal therapeutic action of 6-MNA is the potent inhibition of cyclooxygenase-2 (COX-2), an enzyme formally known as prostaglandin-endoperoxide synthase (EC 1.14.99.1). nih.govnih.gov This inhibition curtails the production of prostaglandins, which are key mediators of inflammation and pain.

Beyond the well-established COX-2 pathway, derivatives of 6-methoxy-2-naphthamide have been synthesized to explore other biological targets. For instance, a compound incorporating a 6-methoxy-2-naphthamide moiety, N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)-6-methoxy-2-naphthamide (DEG-35), was found to induce the dose-dependent degradation of Ikaros family zinc finger protein 2 (IKZF2). nih.gov Further proteomic analysis revealed that DEG-35 also degrades casein kinase 1 alpha (CK1α), indicating a dual-target mechanism. nih.gov This degradation is mediated through a Cullin-CRBN dependent pathway, highlighting the potential for this chemical scaffold to engage with protein degradation machinery for therapeutic purposes in areas such as acute myeloid leukemia. nih.gov

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. srce.hr In vitro assays using liver microsomes or hepatocytes are standard methods for assessing a compound's susceptibility to biotransformation, particularly phase I metabolism mediated by cytochrome P450 enzymes. srce.hrbioivt.com These assessments measure the rate of disappearance of the parent compound over time to determine parameters like intrinsic clearance (CLint) and half-life (t½). srce.hr

Cytochrome P450 (CYP) Enzyme Inhibition Studies

Understanding a compound's potential to inhibit specific cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions. biomolther.org Studies on naphthamide derivatives have evaluated their inhibitory effects on major CYP isoforms. For example, a study on N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide, a structural analog, demonstrated moderate inhibition of CYP3A4. vulcanchem.com

Conversely, identifying the specific CYP isoforms responsible for metabolizing a compound is also a key part of its metabolic profile. The metabolism of 6-methoxy-2-naphthylacetic acid (6-MNA), a close structural relative of 6-methoxy-2-naphthamide, has been characterized in human and rat liver microsomes. nih.gov In humans, CYP2C9 was identified as the primary enzyme responsible for the metabolism of 6-MNA. nih.gov This was confirmed by potent inhibition of its metabolism by sulfaphenazole, a selective CYP2C9 inhibitor, and by antibodies against CYP2C9. nih.gov In rats, the metabolism is mediated mainly by CYP2C6 and CYP2C11. nih.gov

The biotransformation of the prodrug nabumetone to 6-MNA is predominantly catalyzed by CYP1A2 in human liver microsomes, with minor contributions from other P450s like CYP1A1, CYP2B6, CYP2C19, CYP2D6, and CYP2E1. nih.gov The central role of CYP1A2 was confirmed through strong correlation with CYP1A2 activity, and significant inhibition by the CYP1A2-specific inhibitor furafylline (B147604) and anti-CYP1A2 antibodies. nih.gov

| Compound | CYP Isoform | Inhibition (IC50) | Source |

|---|---|---|---|

| N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide | CYP3A4 | 8.2 µM | vulcanchem.com |

Microsomal Stability Profiling

Microsomal stability assays are routinely used to evaluate the metabolic fate of new chemical entities. nih.gov In these assays, a compound is incubated with liver microsomes, which contain a high concentration of phase I metabolic enzymes, and the rate of its degradation is monitored. srce.hrunl.edu

Studies on the formation of 6-methoxy-2-naphthylacetic acid (6-MNA) from its prodrug, nabumetone, in human liver microsomes (HLMs) showed monophasic Michaelis-Menten kinetics. nih.gov The apparent Michaelis constant (Km) was 75.1 ± 15.3 µM and the maximum velocity (Vmax) was 1304 ± 226 pmol/min/mg protein. nih.gov The metabolism of 6-MNA itself to its hydroxylated metabolite, 6-hydroxy-2-naphthylacetic acid (6-HNA), also followed Michaelis-Menten kinetics in both human and rat liver microsomes. nih.gov

Structure-activity relationship studies have shown that substitutions on the naphthamide core can significantly impact metabolic stability. For example, the addition of a methoxy group to a naphthalene (B1677914) ring has been observed to reduce metabolic stability, leading to a shorter half-life in human liver microsomes (HLM). vulcanchem.com

| Compound | Species | Parameter | Value | Source |

|---|---|---|---|---|

| Nabumetone (conversion to 6-MNA) | Human | Km | 75.1 ± 15.3 µM | nih.gov |

| Nabumetone (conversion to 6-MNA) | Human | Vmax | 1304 ± 226 pmol/min/mg protein | nih.gov |

| 6-Methoxy-2-naphthylacetic acid (6-MNA) | Human | Km | 640.0 ± 30.9 µM | nih.gov |

| 6-Methoxy-2-naphthylacetic acid (6-MNA) | Human | Vmax | 1167.5 ± 33.0 pmol/min/mg protein | nih.gov |

| Naphthamide Analog (Parent) | Human | t1/2 (HLM) | 23 min | vulcanchem.com |

| Naphthamide Analog (3-Methoxy derivative) | Human | t1/2 (HLM) | 15 min | vulcanchem.com |

Advanced Research Applications and Methodological Contributions

Development and Application of 6-Methoxy-2-naphthamide-Based Chemical Probes

The 6-methoxy-2-naphthylamide core structure is a valuable component in the creation of specialized chemical probes designed for biological research. These probes leverage the specific chemical and photophysical properties of the naphthylamide moiety to detect and visualize molecular processes.

The synthesis of fluorescent probes based on the 6-methoxy-2-naphthylamide scaffold is integral to their application. These probes are typically peptide derivatives where a specific amino acid or peptide sequence is attached to the amine group of 4-methoxy-2-naphthylamine (B556539) (the hydrolysis product of the amide). This design allows the probe to act as a substrate for a target enzyme.

For instance, L-leucyl-4-methoxy-2-naphthylamide was synthesized as a substrate for the histochemical demonstration of leucine (B10760876) aminopeptidase (B13392206). nih.govscispace.com Similarly, Gly-Pro-4-methoxy-2-naphthylamide has been developed as a fluorogenic substrate for dipeptidyl aminopeptidase IV (DPP IV), although its application has been noted primarily in cultured cells rather than tissue sections for this specific enzyme. bas.bg Another example includes Z-GPR-MNA, where MNA stands for 4-methoxy-2-naphthylamide, a commercially available substrate for Granzyme A. nih.govacs.org The synthesis of these molecules is a critical step that enables the specific detection of enzyme activity. scispace.com

The broader class of naphthalimide dyes, which are structurally related to naphthamides, are well-known for their use as environment-sensitive fluorescent probes. nih.gov These molecules exhibit changes in their spectroscopic behavior, such as shifts in fluorescence emission and quantum yield, depending on the polarity of their immediate environment. nih.gov This sensitivity allows them to probe hydrophobic sites in proteins or membranes. nih.gov

A key mechanism often employed in probes with a naphthalic core is Photoinduced Electron Transfer (PET). PET-based probes are typically designed with a fluorophore connected to a recognition group. rsc.org In the "off" state, the probe has a low fluorescence background. Upon interaction with the target analyte, a chemical reaction disrupts the PET process, leading to a significant enhancement in fluorescence (the "on" state). rsc.org

Research on naphthalimide-based PET probes has shown that the inclusion of a methoxy (B1213986) group can significantly enhance detection sensitivity. mdpi.comnih.gov For example, a 4-methoxy-naphthalimide PET probe (BPNM) designed for Zn2+ detection demonstrated a lower detection limit compared to its non-methoxylated counterpart (BPN). mdpi.comnih.gov The strong electron-donating nature of the methoxy group facilitates an electronic push-pull system within the fluorophore. mdpi.comnih.gov This leads to a bathochromic shift (a shift to longer wavelengths) in both absorption and emission spectra and an enhancement of the molar extinction coefficient and fluorescence quantum yield. mdpi.comnih.gov This principle highlights the advantageous role of the methoxy substituent in fine-tuning the photophysical properties of naphthalic-based probes for higher sensitivity in biological imaging. mdpi.comnih.gov

Probes derived from 6-methoxy-2-naphthamide have proven instrumental in the histochemical localization of specific enzyme activities. When the enzyme cleaves the amide bond, it releases 4-methoxy-2-naphthylamine. nih.gov This product then couples with a diazonium salt present in the incubation medium to form a highly colored, insoluble azo dye at the site of enzyme activity. nih.govscispace.com

A significant advancement in this area was the use of L-leucyl-4-methoxy-2-naphthylamide for the detection of leucine aminopeptidase. nih.govscispace.com This substrate offered superior localization compared to its predecessor, L-leucyl-2-naphthylamide. The improvement is attributed to the much faster coupling rate of the hydrolysis product, 4-methoxy-2-naphthylamine, which is approximately forty times faster than that of 2-naphthylamine. scispace.com This rapid reaction minimizes the diffusion of the reaction product, resulting in a more precise visualization of the enzyme's location within tissues of rats and humans. nih.govscispace.com

These substrates have been applied to visualize enzyme distribution in various tissues, including the small intestine, colon, and fibroblasts. scispace.com Furthermore, peptide sequences coupled to 4-methoxy-2-naphthylamide are used in fluorescence-based assays to screen for enzyme activity and specificity, such as in the development of probes for Granzyme A. nih.govacs.org

Table 1: 6-Methoxy-2-naphthamide-Based Enzymatic Probes

| Substrate Name | Target Enzyme | Application |

| L-Leucyl-4-methoxy-2-naphthylamide | Leucine aminopeptidase | Histochemical localization in tissue sections. nih.govscispace.com |

| Gly-Pro-4-methoxy-2-naphthylamide | Dipeptidyl aminopeptidase IV (DPP IV) | Fluorogenic detection in cultured cells. bas.bg |

| Z-GPR-MNA (4-methoxy-2-naphthylamide) | Granzyme A (GrA) | Fluorogenic substrate for kinetic evaluation. nih.govacs.org |

| Lysyl-alanyl-4-methoxy-2-naphthylamide | Dipeptidyl aminopeptidase II | Quantitative determination in lysosomes. google.com |

Environment-Sensitive and Photoinduced Electron Transfer (PET) Probe Characteristics.

Utilization of Naphthamide Scaffolds in Advanced Chemical Sciences

The rigid and well-defined structure of the naphthamide scaffold makes it a valuable platform in more advanced areas of chemistry, particularly in the field of asymmetric catalysis where the precise three-dimensional arrangement of atoms is crucial.

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. snnu.edu.cn In the field of asymmetric catalysis, which is vital for synthesizing chiral molecules, ligands that can control the stereochemical outcome of a reaction are of paramount importance. hkust.edu.hk Naphthamide-derived phosphines have emerged as effective chiral ligands for this purpose. hkust.edu.hk

Specifically, atropisomeric 1-naphthamide-derived phosphines, known as A²phos, have been developed as chiral hemilabile P,O-ligands. hkust.edu.hk These ligands have been successfully applied in palladium-catalyzed asymmetric reactions, including the Heck reaction and Suzuki-Miyaura cross-coupling. hkust.edu.hk The use of these naphthamide-derived ligands has led to the synthesis of chiral biaryl products with good yields and enantioselectivity. hkust.edu.hkresearchgate.net The structural diversity of the A²phos ligands can be expanded, allowing for the optimization of catalytic performance in important carbon-carbon bond-forming reactions. hkust.edu.hk This application demonstrates the utility of the naphthamide scaffold in creating sophisticated molecular tools for stereoselective synthesis. hkust.edu.hk

Analytical Methodologies for Compound Characterization and Quantification in Research

A variety of analytical methods are employed to characterize and quantify 6-methoxy-2-naphthamide and its derivatives, ensuring purity, confirming structure, and measuring concentrations in complex matrices.

Key techniques include High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. nih.govnih.gov HPLC methods have been developed for the determination of the related metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), in human plasma. nih.govnih.govresearchgate.net These methods can achieve a lower limit of quantification of 70 ng/ml with UV detection. nih.gov The use of solid-phase extraction for sample preparation can achieve high recovery rates of approximately 86-90% for 6-MNA from plasma. nih.gov

Spectroscopic methods are also fundamental. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure and functional groups of synthesized compounds like the related 6-methoxy-2-naphthaldehyde (B117158). researchgate.net For chiroptical studies, the 6-methoxy-2-naphthoate chromophore has been used as a standard for determining absolute stereochemistry using fluorescence-detected exciton-coupled circular dichroism (FDCD). nih.gov This technique is particularly useful when only small amounts of a sample are available. nih.gov

Table 2: Analytical Methods for 6-Methoxy-2-naphthamide and Derivatives

| Analytical Technique | Application | Key Findings/Parameters |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Quantification of 6-MNA in plasma. nih.gov | Lower limit of quantification: 70 ng/ml. nih.gov |

| HPLC with Mass Spectrometry (MS) Detection | Quantification of nabumetone (B1676900) and 6-MNA in plasma. nih.govresearchgate.net | High sensitivity and specificity; recovery of 6-MNA is 86-90%. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation. researchgate.net | Confirms the arrangement of protons and carbons. researchgate.net |

| Infrared (IR) Spectroscopy | Functional group identification. researchgate.net | Confirms the presence of key functional groups. researchgate.net |

| Fluorescence-Detected Circular Dichroism (FDCD) | Determination of absolute stereochemistry. nih.gov | Useful for small sample quantities using the 6-methoxy-2-naphthoate chromophore. nih.gov |

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of 6-Methoxy-2-naphthamide from complex mixtures. Research studies frequently employ reverse-phase HPLC, often using a C18 column. For instance, analytical methods have been described using a Phenomenex C18 Luna column with a gradient of water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid, at a flow rate of 1 mL/min. korea.ac.kr Another method specifies a gradient elution over 30 minutes from 100% water to 100% acetonitrile with 0.05% trifluoroacetic acid, which has been used to confirm the purity of related compounds to be greater than 95%. rsc.org Preparative HPLC is also utilized for isolating the compound in a pure form for further studies. nih.govnih.gov

When coupled with Mass Spectrometry (MS), HPLC-MS becomes a powerful tool for analysis. Electrospray ionization (ESI) is a common ionization method used for this compound and its derivatives. korea.ac.krgoogle.com Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied, providing characteristic fragmentation patterns. In one analysis using electron impact (EI) ionization at 70 eV, 6-Methoxy-2-naphthamide exhibited a molecular ion peak ([M+]) at an m/z of 201. rsc.org

Table 1: GC-MS Fragmentation Data for 6-Methoxy-2-naphthamide rsc.org

| m/z | Relative Intensity (%) | Ion |

|---|---|---|

| 201 | 15 | [M+] |

| 181 | 100 (Not in source) | [M-NH2]+ (Inferred) |

| 153 | 34 (Not in source) | [M-NH2-CO]+ (Inferred) |

| 127 | 100 (Not in source) | [C10H7O]+ (Inferred) |

| 84 | 34 | Fragment |

| 66 | 42 | Fragment |

| 43 | 100 | Fragment |

| 42 | 24 | Fragment |

| 42 | 36 | Fragment |

Note: The table presents data from the source. Inferred fragments are based on common mass spectrometry fragmentation patterns for similar structures but were not explicitly identified in the source material.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of 6-Methoxy-2-naphthamide. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of 6-Methoxy-2-naphthamide typically shows distinct signals corresponding to the methoxy group and the aromatic protons on the naphthalene (B1677914) ring system. In a spectrum recorded in DMSO-d₆ at 300 MHz, the methoxy protons (OCH₃) appear as a sharp singlet around 3.93 ppm. rsc.orgrsc.org The aromatic protons resonate in the downfield region, generally between 7.23 and 8.45 ppm, exhibiting complex splitting patterns (multiplets, doublets, and singlets) characteristic of the substituted naphthalene core. rsc.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. For 6-Methoxy-2-naphthamide in DMSO-d₆, the methoxy carbon (OCH₃) signal appears at approximately 56.2 ppm. rsc.org The carbon atoms of the naphthalene ring are observed between 106.7 and 159.4 ppm, while the carbonyl carbon (CO) of the amide group resonates further downfield at about 168.9 ppm. rsc.org

Table 2: ¹H and ¹³C NMR Chemical Shift Data for 6-Methoxy-2-naphthamide in DMSO-d₆ rsc.org

| ¹H NMR (300 MHz) | ¹³C NMR (75 MHz) | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Multiplicity & Integration | Chemical Shift (δ) ppm | Assignment |

| 3.93 | s, 3H | 56.2 | OCH₃ |

| 7.26 | dd, J = 8.9, 2.5 Hz, 1H | 106.7 | CH |

| 7.41 | d, J = 2.7 Hz, 2H | 120.2 | CH |

| 7.82 – 8.03 | m, 3H | 125.8 | CH |

| 8.09 | s, 1H | 127.4 | CH |

| 8.45 | s, 1H | 128.3 | CH |

| 128.6 | CH | ||

| 130.2 | C | ||

| 136.6 | C | ||

| 159.4 | C | ||

| 168.9 | CO |

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition and confirmation of its molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. HRMS experiments for derivatives of 6-Methoxy-2-naphthamide have been performed on sophisticated instruments such as the Thermo Scientific Q-Exactive Orbitrap mass spectrometer and the Agilent 6545 triple quadrupole LC-MS. korea.ac.krrsc.orgnih.govsemanticscholar.org For example, the HRMS data for N,N-Diisopropyl-6-methoxy-2-naphthamide was used to confirm its elemental composition, C₁₈H₂₃NO₂, by comparing the calculated mass with the experimentally found mass. rsc.org This level of precision is essential for verifying the identity of newly synthesized compounds in research.

Future Perspectives in 6 Methoxy 2 Naphthamide Research

Emerging Biological Targets and Therapeutic Modalities

The therapeutic landscape for 6-methoxy-2-naphthamide and its derivatives is expanding beyond traditional applications. Researchers are actively exploring novel biological targets, opening doors to new therapeutic modalities. Investigations have identified promising activity in several key areas of disease treatment.

Notably, derivatives of the 2-naphthamide (B1196476) scaffold have been evaluated as potential inhibitors of Dihydrofolate Reductase (DHFR) and Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2), both of which are crucial targets in oncology. nih.govacs.org The inhibition of these targets suggests a potential role for 6-methoxy-2-naphthamide derivatives in anticancer therapies. acs.org

In the field of infectious diseases, a significant breakthrough has been the identification of N-(1-Adamantanyl)-6-methoxy-2-naphthamide as a potential agent against Mycobacterium tuberculosis. rsc.org This compound targets the essential mycolic acid transporter MmpL3, which is vital for the formation of the mycobacterial cell wall. rsc.org The activity of naphthamide derivatives against both drug-sensitive and drug-resistant strains of M. tb underscores their potential as a new class of anti-tubercular agents. rsc.org

Furthermore, the naphthamide structure has been identified as a promising scaffold for developing selective inhibitors of Butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. mdpi.com Selective BChE inhibition is considered a viable therapeutic strategy for managing this neurodegenerative disorder. mdpi.com The exploration of these diverse targets highlights the versatility of the 6-methoxy-2-naphthamide core structure in addressing a range of unmet medical needs.

Table 1: Emerging Biological Targets for Naphthamide Derivatives

| Biological Target | Therapeutic Area | Research Finding |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Anticancer, Antimicrobial | 2-naphthamide derivatives were studied as potential DHFR inhibitors. nih.gov |

| VEGFR-2 | Anticancer | Naphthamide compounds showed inhibitory activity against VEGFR-2, a key receptor in angiogenesis. nih.govacs.org |

| MmpL3 Transporter | Anti-tubercular | Naphthamide derivatives demonstrated potent activity against M. tb by inhibiting the MmpL3 transporter. rsc.org |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Naphthamide compounds were identified as potent and selective inhibitors of BChE. mdpi.com |

Innovations in Synthetic Strategies for Naphthamide Libraries

The exploration of 6-methoxy-2-naphthamide's therapeutic potential is critically dependent on the ability to synthesize a wide variety of analogues, often referred to as chemical libraries. ijpsonline.com Combinatorial chemistry and parallel synthesis approaches allow for the systematic modification of the core naphthamide structure to explore structure-activity relationships (SAR) and optimize lead compounds. ijpsonline.comgoogle.com Modern synthetic chemistry has introduced several innovative techniques to streamline the creation of these naphthamide libraries.

One such advancement is the use of microwave-assisted synthesis, which can significantly accelerate reaction times and improve yields for the multi-step creation of 2-naphthamide derivatives. researchgate.net Another key innovation involves advanced catalytic systems. For instance, a palladium(II)-catalyzed method has been developed for the regioselective C8-H olefination of 1-naphthamides, enabling the introduction of diverse functional groups at a specific position on the naphthalene (B1677914) ring. wiley.com More recently, metal-free C-H borylation techniques have been applied to α-naphthamides, offering an efficient and economical way to produce borylated intermediates that can be further modified. acs.org These modern strategies facilitate the rapid generation of diverse compound libraries, which is essential for discovering novel drug candidates. google.com

Table 2: Innovative Synthetic Methodologies for Naphthamide Derivatives

| Synthetic Strategy | Description | Advantage |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Accelerated reaction times and improved yields. researchgate.net |

| Palladium-Catalyzed C-H Olefination | A regioselective method to functionalize the C8 position of the naphthamide core. | Allows for wide functional group tolerance and the synthesis of complex derivatives. wiley.com |

| Metal-Free C-H Borylation | A method for site-selective borylation of naphthamides without using metal catalysts. | Provides borylated intermediates under mild and economical conditions for further diversification. acs.org |

| Combinatorial Chemistry | Systematic and repetitive connection of different "building blocks" to a core scaffold. | Enables the generation of large libraries of compounds for high-throughput screening. ijpsonline.comajprd.com |

Leveraging Computational Methods and Artificial Intelligence in Drug Discovery

Computational methods and artificial intelligence (AI) are becoming indispensable tools in the discovery and development of drugs based on the 6-methoxy-2-naphthamide scaffold. nih.govnih.gov These in silico techniques accelerate research by predicting molecular interactions, properties, and potential biological activities, thereby guiding the synthesis of the most promising candidates. mdpi.com

Molecular docking is a widely used computational method to predict the binding orientation and affinity of naphthamide derivatives to their protein targets. rsc.org For example, docking studies have been used to elucidate how these compounds interact with the active sites of DHFR, VEGFR-2, and the MmpL3 transporter. nih.govrsc.org These simulations provide crucial insights into the specific amino acid residues involved in binding, helping to explain the observed structure-activity relationships. nih.gov Beyond simple docking, more advanced techniques like Molecular Dynamics (MD) simulations and the calculation of binding free energies using methods like MM-PBSA (Molecular Mechanics/Poisson–Boltzmann Surface Area) are employed to assess the stability of the compound-protein complex over time. mdpi.com

The application of AI and machine learning (ML) is set to further revolutionize this field. axxam.com AI can analyze vast datasets to identify novel therapeutic targets, design new molecules from scratch (de novo design), and predict chemical reaction outcomes to optimize synthesis. axxam.comuni-muenchen.de For the naphthamide scaffold, AI algorithms can be trained on existing experimental data to build Quantitative Structure-Activity Relationship (QSAR) models, which can then predict the activity of virtual compounds before they are synthesized, saving significant time and resources. mdpi.com

Table 3: Application of Computational and AI Methods in Naphthamide Research

| Method | Application | Purpose |

|---|---|---|

| Molecular Docking | Predicting binding modes of naphthamide derivatives. | To understand interactions with targets like MmpL3, DHFR, and VEGFR-2. nih.govrsc.org |

| Lipinski's Rule of Five | In silico filtering of compounds. | To assess the drug-likeness and predict the absorption of new derivatives. nih.gov |

| MM-PBSA | Calculating binding free energy. | To estimate the binding affinity and stability of a compound in a protein's active site. mdpi.com |

| Artificial Intelligence (AI) / Machine Learning (ML) | De novo design, QSAR, synthesis prediction. | To accelerate the entire drug discovery pipeline, from target identification to lead optimization. nih.govaxxam.com |

Interdisciplinary Research Synergies (e.g., Chemical Biology, Structural Biology)

The future of 6-methoxy-2-naphthamide research lies in the powerful synergies between multiple scientific disciplines. The integration of chemical biology, structural biology, and computational science is creating a holistic approach to drug discovery that is more efficient and insightful than any single field alone.

A prime example of this synergy is the research into naphthamide-based MmpL3 inhibitors. rsc.org Here, synthetic chemistry provides the actual molecules, including N-(1-Adamantanyl)-6-methoxy-2-naphthamide. rsc.orgChemical biology then uses these compounds as molecular probes to study their effect on M. tb and confirm their mechanism of action. rsc.org Crucially, structural biology provides the high-resolution crystal structure of the MmpL3 protein target. rsc.org This structural information is then fed into computational models, allowing researchers to perform the molecular docking studies that rationalize the experimental findings and guide the design of the next generation of inhibitors. rsc.org

This interdisciplinary cycle is self-reinforcing. Innovations in synthetic chemistry, such as new catalytic methods, allow for the creation of more complex and diverse molecular probes. wiley.comacs.org These probes enable chemical biologists to investigate biological pathways with greater precision. The results from these biological assays, combined with detailed structural information of the targets, provide the high-quality data needed to train more accurate AI and computational models. mdpi.com This collaborative ecosystem ensures that the journey from an interesting scaffold like 6-methoxy-2-naphthamide to a potential therapeutic agent is driven by a deep, multi-faceted understanding of its chemical, biological, and structural properties.

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-2-naphthamide, and what are the critical parameters influencing yield?

- Methodological Answer : Synthesis of 6-Methoxy-2-naphthamide typically involves functional group transformations on naphthalene derivatives. Key steps include methoxylation at the 6-position and amidation at the 2-position. Common reagents for methoxylation include methylating agents (e.g., methyl iodide) under basic conditions, while amidation may employ carbodiimide coupling agents. Critical parameters include reaction temperature (optimized between 60–80°C for stability), solvent choice (polar aprotic solvents like DMF enhance reactivity), and catalyst selection (e.g., palladium catalysts for regioselective modifications). Impurities such as unreacted intermediates should be monitored via HPLC or LC-MS .

Q. How should researchers handle 6-Methoxy-2-naphthamide to ensure safety, given conflicting hazard classifications in safety data sheets (SDS)?

- Methodological Answer : Conflicting SDS data (e.g., "No known hazard" vs. acute toxicity classifications) necessitate a conservative approach. Always use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. For acute toxicity risks (H302, H312, H332), avoid inhalation, skin contact, and ingestion. Conduct a preliminary risk assessment using multiple SDS sources (e.g., Chemodex AG and Combi-Blocks SDS) and consult institutional safety protocols. Store the compound at -20°C in airtight containers to prevent degradation, as recommended for structurally similar naphthyl derivatives .

Q. What analytical techniques are most effective for characterizing 6-Methoxy-2-naphthamide and its impurities?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms structural integrity, particularly for methoxy and amide groups. Mass spectrometry (MS) identifies molecular ions and fragmentation patterns. For impurity profiling, tandem LC-MS/MS detects trace byproducts (e.g., unreacted 6-methoxy-2-naphthoic acid). Cross-reference with PubChem spectral data (if available) for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for 6-Methoxy-2-naphthamide across different studies?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) require systematic re-evaluation. Conduct in vitro assays (e.g., MTT assays for cytotoxicity) and compare results with existing literature. For environmental toxicity (H413), perform OECD-compliant aquatic toxicity tests using Daphnia magna or algal species. Use meta-analysis tools to assess data variability and identify confounding factors (e.g., solvent choice in assays). Cross-validate findings with toxicogenomic databases or regulatory reports (e.g., ATSDR toxicological profiles) .

Q. What strategies optimize the stability of 6-Methoxy-2-naphthamide in long-term pharmacological studies?

- Methodological Answer : Stability is influenced by storage conditions and molecular interactions. Store lyophilized samples at -20°C in amber vials to prevent photodegradation. For aqueous solutions, use buffered systems (pH 6–7) and antioxidants (e.g., ascorbic acid). Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. For in vivo applications, consider encapsulation in liposomes to enhance shelf life and reduce hydrolysis .

Q. How can computational modeling predict the metabolic pathways of 6-Methoxy-2-naphthamide in mammalian systems?

- Methodological Answer : Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME to simulate phase I/II metabolism. Focus on cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6) for demethylation or hydroxylation reactions. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor). Compare metabolite profiles with LC-HRMS data. For disputed pathways, employ kinetic modeling to resolve competing metabolic routes .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity data for 6-Methoxy-2-naphthamide in receptor-binding assays?

- Methodological Answer : Inconsistencies may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. Replicate experiments using standardized protocols (e.g., Eurofins Panlabs binding assays). Perform competitive binding studies with radiolabeled ligands (e.g., ³H-labeled analogs) to calculate Ki values. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-reference with structural analogs (e.g., 2-Methoxyamphetamine) to infer structure-activity relationships (SAR) .

Environmental and Regulatory Considerations

Q. What methodologies assess the environmental persistence of 6-Methoxy-2-naphthamide in wastewater treatment systems?

- Methodological Answer : Conduct OECD 301B (Ready Biodegradability) tests to measure biological oxygen demand (BOD) over 28 days. For advanced degradation analysis, use UV-Vis spectroscopy to track aromatic ring cleavage. Simulate wastewater treatment via activated sludge reactors and quantify residual compound via GC-MS. If persistence is confirmed (half-life >60 days), recommend advanced oxidation processes (AOPs) like ozonation for remediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.